

AS1269574: A Technical Whitepaper on a Dual GPR119 and TRPA1 Agonist

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Compound of Interest

Compound Name: AS1269574

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Abstract

AS1269574 is a novel, orally available small molecule identified as a potent agonist of the G protein-coupled receptor 119 (GPR119), a key target in the regulation of glucose homeostasis. Discovered through the screening of a synthetic compound library, **AS1269574**, which features a 2,4,6-tri-substituted pyrimidine core, has demonstrated significant potential for the treatment of type 2 diabetes. Its mechanism of action involves enhancing glucose-stimulated insulin secretion (GSIS) and stimulating the release of glucagon-like peptide-1 (GLP-1). Further investigation has revealed a unique dual agonist activity, with **AS1269574** also activating Transient Receptor Potential Ankyrin 1 (TRPA1) cation channels, contributing to its GLP-1 secretagogue effects. This whitepaper provides a comprehensive overview of the discovery, development, and mechanism of action of **AS1269574**, presenting key quantitative data, detailed experimental protocols, and visualizations of its signaling pathways.

Discovery and Initial Screening

AS1269574 was identified from a library of synthetic compounds in a screening campaign designed to discover novel small-molecule GPR119 agonists. The primary goal was to identify compounds that could promote GSIS and potentially preserve pancreatic β -cell function, offering a promising therapeutic avenue for type 2 diabetes. The initial screening cascade likely involved cell-based assays to measure GPR119 activation, followed by secondary assays to confirm glucose-dependent activity.

Physicochemical Properties

Property	Value	Reference
Chemical Name	2-[[2-(4-Bromophenyl)-6-methyl-4-pyrimidinyl]amino]ethanol	Tocris Bioscience
Molecular Formula	C ₁₃ H ₁₅ BrN ₄ O	MedChemExpress
Molecular Weight	323.19 g/mol	MedChemExpress
CAS Number	330981-72-1	MedChemExpress

In Vitro Pharmacology

GPR119 Agonist Activity

AS1269574 is a potent agonist of human GPR119, with a half-maximal effective concentration (EC₅₀) of 2.5 μ M in HEK293 cells transiently expressing the human receptor.^[1] Activation of GPR119 by **AS1269574** leads to the elevation of intracellular cyclic AMP (cAMP) levels, a key second messenger in the insulin secretion pathway.

TRPA1 Agonist Activity

Unexpectedly, **AS1269574** was also found to be an agonist of the TRPA1 cation channel.^{[2][3]} ^[4] This activity was identified through studies in the STC-1 intestinal cell line, where **AS1269574** was shown to stimulate GLP-1 release by promoting Ca²⁺ influx through TRPA1 channels.^{[3][4]} This GPR119-independent mechanism involves the activation of an outwardly rectifying membrane current, a characteristic of TRPA1 channel opening.^{[3][4]}

Effects on Insulin and GLP-1 Secretion

In the mouse pancreatic β -cell line MIN-6, **AS1269574** enhanced insulin secretion specifically under high-glucose conditions (16.8 mM), demonstrating its glucose-dependent activity. This is a desirable characteristic for an antidiabetic agent, as it minimizes the risk of hypoglycemia. In contrast, the sulfonylurea glibenclamide induced insulin secretion under both low and high glucose conditions.

Furthermore, **AS1269574** stimulates the release of GLP-1 from intestinal L-cells, as demonstrated in the STC-1 cell line.[3][4] This effect is attributed to its dual agonism of both GPR119 and TRPA1.

In Vivo Efficacy

A single oral administration of **AS1269574** to normal mice demonstrated a significant reduction in blood glucose levels following an oral glucose challenge. Importantly, **AS1269574** did not affect fed and fasting plasma glucose levels in these animals, further supporting its glucose-dependent mode of action and favorable safety profile regarding hypoglycemia.

Signaling Pathways

The dual agonist nature of **AS1269574** results in the activation of two distinct signaling pathways that converge on the stimulation of insulin and GLP-1 secretion.

Caption: Dual signaling pathways of **AS1269574**.

Experimental Protocols

GPR119 Activation Assay (HEK293 cells)

- Cell Culture: Human Embryonic Kidney (HEK293) cells are transiently transfected with a plasmid encoding human GPR119.
- Assay Principle: GPR119 activation leads to an increase in intracellular cAMP. This is typically measured using a competitive immunoassay or a reporter gene assay (e.g., CRE-luciferase).
- Procedure:
 - Seed transfected HEK293 cells in a 96-well plate.
 - After 24 hours, replace the medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
 - Add varying concentrations of **AS1269574** to the wells.

- Incubate for a specified period (e.g., 30 minutes).
- Lyse the cells and measure intracellular cAMP levels using a commercially available kit.
- Calculate EC50 values from the dose-response curve.

Glucose-Stimulated Insulin Secretion (MIN-6 cells)

- Cell Culture: MIN-6 mouse pancreatic β -cells are cultured in DMEM supplemented with fetal bovine serum.
- Procedure:
 - Seed MIN-6 cells in a 24-well plate.
 - Prior to the assay, wash the cells and pre-incubate in a low-glucose (2.8 mM) Krebs-Ringer bicarbonate buffer (KRBH).
 - Replace the buffer with KRBH containing either low (2.8 mM) or high (16.8 mM) glucose, with or without various concentrations of **AS1269574**.
 - Incubate for 1-2 hours.
 - Collect the supernatant and measure insulin concentration using an ELISA kit.

Intracellular Calcium Measurement (STC-1 cells)

- Cell Culture: STC-1 mouse intestinal enteroendocrine cells are grown in DMEM.
- Procedure:
 - Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
 - Wash the cells to remove excess dye.
 - Measure baseline fluorescence using a fluorescence plate reader or microscope.
 - Add **AS1269574** and monitor the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.

In Vivo Oral Glucose Tolerance Test (OGTT)

- Animal Model: Male C57BL/6J mice.
- Procedure:
 - Fast the mice overnight (approximately 16 hours).
 - Administer **AS1269574** or vehicle orally.
 - After 30-60 minutes, administer a glucose solution (e.g., 2 g/kg) orally.
 - Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.
 - Measure blood glucose levels using a glucometer.

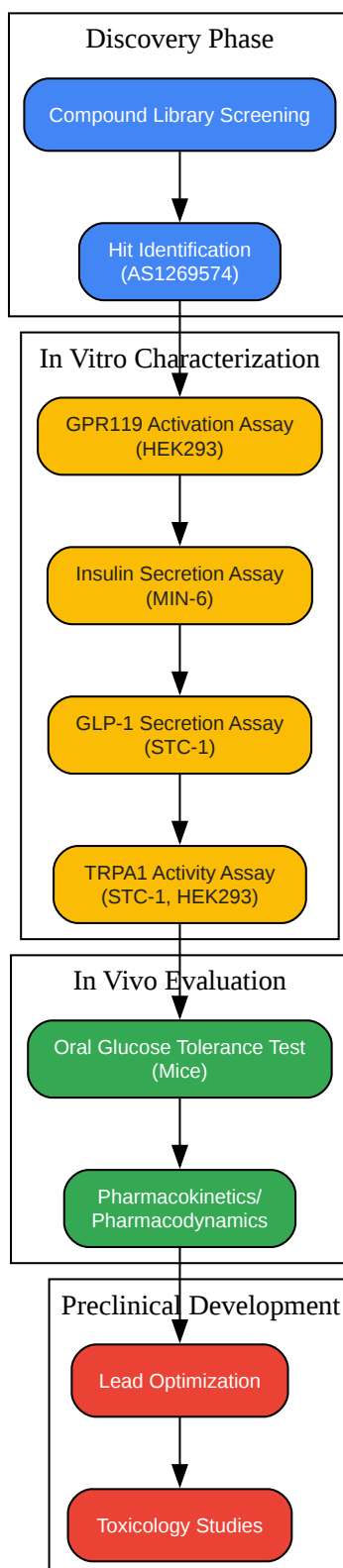
Data Summary

Parameter	Cell Line/Model	Value	Reference
GPR119 EC50	HEK293 (human)	2.5 μ M	[1]
Insulin Secretion	MIN-6	Increased at 16.8 mM glucose	
GLP-1 Secretion	STC-1	Stimulated	[3][4]
In Vivo Efficacy	Normal Mice (OGTT)	Reduced blood glucose excursion	

Conclusion

AS1269574 represents a significant advancement in the search for novel therapeutics for type 2 diabetes. Its unique dual agonism of GPR119 and TRPA1 provides a multi-faceted approach to improving glucose homeostasis by enhancing both insulin and GLP-1 secretion in a glucose-dependent manner. The preclinical data gathered to date strongly support its potential as an orally active antidiabetic agent with a low risk of hypoglycemia. Further development and clinical evaluation of **AS1269574** and its analogs are warranted.

Experimental Workflow Diagram



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Caption: Preclinical development workflow for **AS1269574**.

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